2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
CAS No.:
Cat. No.: VC15812792
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11N3O2S |
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Molecular Weight | 237.28 g/mol |
IUPAC Name | 2-(5-amino-1-methyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15) |
Standard InChI Key | RMCSOGSYQWYMMT-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C(=N1)C2=CC=CS2)CC(=O)O)N |
Introduction
Chemical Structure and Nomenclature
2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (IUPAC name: 2-[5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid) is a heterocyclic compound featuring:
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A pyrazole core substituted at positions 1 (methyl), 3 (thiophen-2-yl), and 5 (amino).
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An acetic acid group at position 4.
Molecular Formula: CHNOS
Molecular Weight: 267.31 g/mol
The structural complexity arises from the interplay of electronic effects between the electron-rich thiophene, electron-donating amino group, and the polar acetic acid moiety .
Synthetic Methodologies
Regioselective Pyrazole Formation
The synthesis of pyrazole derivatives often employs β-enamino diketones and hydrazines. For example, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized via cyclocondensation of β-enamino diketones with phenylhydrazines, achieving regioselectivity up to 99.5% in ethanol . Adapting this methodology:
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β-Enamino Diketone Precursor: React thiophen-2-ylacetylacetone with DMF-DMA to form a β-enamino diketone.
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Cyclocondensation: Treat with methylhydrazine to yield the pyrazole core. Ethanol enhances regioselectivity for the 1-methyl-3-thiophen-2-yl isomer .
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Amination: Introduce the amino group at position 5 via nitration followed by catalytic hydrogenation, a strategy used in analogous nitrothiophene-pyrazole systems .
Acetic Acid Functionalization
Hydrolysis of ester intermediates to carboxylic acids is well-documented. For instance, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate was hydrolyzed to its carboxylic acid using 2N NaOH . Applying this to the target compound:
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Ester Intermediate: Synthesize methyl 2-(5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetate.
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Basic Hydrolysis: Reflux with NaOH in methanol to yield the acetic acid derivative .
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key spectral data inferred from analogous compounds :
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
2.45 (s, 3H) | 1-CH | |
3.68 (s, 2H) | CHCOOH | |
6.90–7.40 (m, 3H) | Thiophene H | |
167.5 | COOH | |
148.2 | Pyrazole C-5 |
The - HMBC spectrum would show correlations between the amino protons and pyrazole N-1, confirming substitution patterns .
High-Resolution Mass Spectrometry (HRMS)
Calculated for CHNOS: 267.0732 (M+H).
Observed: 267.0735 (M+H) .
Physicochemical Properties
Property | Value |
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Solubility | Slightly soluble in water |
LogP (Octanol-Water) | 1.2 |
pKa (COOH) | ~4.2 |
The acetic acid group enhances hydrophilicity, making the compound suitable for aqueous-phase reactions .
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